N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide
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Overview
Description
FR-901228, also known as romidepsin, is a natural product isolated from the bacterium Chromobacterium violaceum. It is a potent histone deacetylase inhibitor with significant anticancer properties. FR-901228 has been approved for the treatment of cutaneous T-cell lymphoma and other peripheral T-cell lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of FR-901228 involves multiple steps, including the preparation of key intermediates such as beta-hydroxy mercapto heptenoic acid. The synthesis is typically carried out under controlled conditions to ensure the correct stereochemistry and yield .
Industrial Production Methods: Industrial production of FR-901228 can be achieved through fermentation using a strain of Chromobacterium violaceum. The fermentation process involves culturing the bacterium in a medium supplemented with specific amino acids such as L-arginine, L-histidine, L-cystine, and L-cysteine .
Chemical Reactions Analysis
Types of Reactions: FR-901228 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to inhibit histone deacetylase enzymes, leading to changes in gene expression .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of FR-901228 include triphenylmethane thiol, cesium carbonate, and various solvents such as tetrahydrofuran and ethyl acetate .
Major Products: The major products formed from the reactions involving FR-901228 include acetylated histones and other modified proteins that play a role in regulating gene expression .
Scientific Research Applications
FR-901228 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study epigenetic regulation and has shown promise in the treatment of various cancers, including leukemia and lymphoma . Additionally, FR-901228 enhances the efficiency of adenoviral infection in hematopoietic cells, making it valuable in gene therapy research .
Mechanism of Action
FR-901228 is unique among histone deacetylase inhibitors due to its natural origin and potent anticancer activity. Similar compounds include trichostatin A and vorinostat, which also inhibit histone deacetylases but differ in their chemical structure and specific applications .
Comparison with Similar Compounds
- Trichostatin A
- Vorinostat
- Panobinostat
- Belinostat
FR-901228 stands out due to its selective activity against certain cancer cell lines and its ability to modulate gene expression through histone acetylation .
Properties
CAS No. |
106190-45-8 |
---|---|
Molecular Formula |
C36H65F3N4O13 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide |
InChI |
InChI=1S/C36H65F3N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(45)42-21-16-20(41)30(29(50)31(21)55-33-19(17-40)25(46)28(49)32(51)56-33)54-34-27(48)24(26(47)22(18-44)53-34)43-35(52)36(37,38)39/h19-22,24-34,44,46-51H,2-18,40-41H2,1H3,(H,42,45)(H,43,52) |
InChI Key |
FGENLTKUTXNKQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N |
Synonyms |
1-N-palmitoyl-3''-N-(trifluoroacetyl)kanamycin A 1-PTAKA |
Origin of Product |
United States |
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